molecular formula C22H18N4O4 B2995721 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921575-16-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2995721
CAS RN: 921575-16-8
M. Wt: 402.41
InChI Key: OIGRUUGDESDVMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its functional groups and their arrangement. The presence of the pyrazolo[4,3-c]pyridine and 2,3-dihydrobenzo[b][1,4]dioxin rings suggests that the compound may have interesting electronic and steric properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide group could participate in reactions with acids or bases, and the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and their arrangement. For example, the presence of the carboxamide group could influence the compound’s solubility in water .

Scientific Research Applications

Crystallography and Structural Analysis

The crystal structure of related compounds has been elucidated, providing insights into their molecular geometry, electronic structure, and potential interaction with other molecules . This information is crucial for understanding the compound’s behavior in various environments and can aid in the design of new drugs or materials.

Pharmaceutical Research

Compounds with similar structures have been studied for their potential pharmaceutical applications. For instance, they have been analyzed for their inhibitory effects on enzymes like cholinesterases and lipoxygenase, which are relevant in conditions such as Alzheimer’s disease and inflammation .

Cytotoxic Agent for Cancer Therapy

Some derivatives of this compound exhibit cytotoxic properties, making them potential candidates for cancer treatment. Research into related oxadiazole derivatives has shown antitumor activity, suggesting that this compound could also be explored for its anticancer effects.

Enzyme Inhibition Studies

The compound’s ability to inhibit certain enzymes can be harnessed for therapeutic purposes. By blocking the action of enzymes involved in disease pathways, it can serve as a lead compound for developing new medications .

Computational Chemistry and Drug Design

The compound’s structure has been used in computational models to predict its interaction with biological targets. Docking studies can reveal how the compound binds to proteins, which is essential for drug design and development .

Future Directions

Future research could focus on synthesizing the compound and studying its properties in more detail. This could include investigating its potential biological activities and exploring its potential uses in medicine or other fields .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-25-12-16(21(27)23-14-7-8-18-19(11-14)30-10-9-29-18)20-17(13-25)22(28)26(24-20)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGRUUGDESDVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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